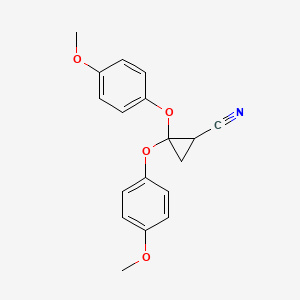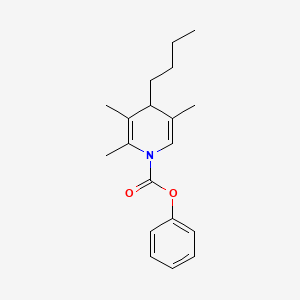![molecular formula C15H21ClO3 B12610084 [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride CAS No. 645403-85-6](/img/structure/B12610084.png)
[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride: is an organic compound with a complex structure that includes a phenoxy group, an acetyl chloride group, and a butoxymethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride typically involves the reaction of [4-(Butoxymethyl)-2,6-dimethylphenol] with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
[4-(Butoxymethyl)-2,6-dimethylphenol]+Acetyl chloride→[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The acetyl chloride group in [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Hydrolysis: In the presence of water, this compound can hydrolyze to form [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid and hydrochloric acid.
Oxidation and Reduction: The phenoxy group can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water.
Catalysts: Pyridine or other bases to neutralize the hydrochloric acid formed during the reaction.
Solvents: Anhydrous solvents such as dichloromethane or toluene.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology and Medicine:
Drug Development: The compound’s reactivity makes it useful in the development of new drugs, particularly those requiring specific functional groups for activity.
Industry:
Polymer Chemistry: It can be used in the synthesis of polymers with specific properties, such as improved thermal stability or chemical resistance.
Wirkmechanismus
The mechanism of action of [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group can react with nucleophiles to form covalent bonds, making it a valuable intermediate in various chemical reactions. The phenoxy group can also participate in electron-donating or withdrawing interactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
- [4-(Methoxymethyl)-2,6-dimethylphenoxy]acetyl chloride
- [4-(Ethoxymethyl)-2,6-dimethylphenoxy]acetyl chloride
- [4-(Propoxymethyl)-2,6-dimethylphenoxy]acetyl chloride
Comparison:
- Reactivity: The length and nature of the alkoxy group (butoxymethyl vs. methoxymethyl, ethoxymethyl, propoxymethyl) can influence the compound’s reactivity and solubility.
- Applications: While all these compounds can serve as acylating agents, their specific applications may vary based on their reactivity and the desired properties of the final product.
Eigenschaften
CAS-Nummer |
645403-85-6 |
|---|---|
Molekularformel |
C15H21ClO3 |
Molekulargewicht |
284.78 g/mol |
IUPAC-Name |
2-[4-(butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride |
InChI |
InChI=1S/C15H21ClO3/c1-4-5-6-18-9-13-7-11(2)15(12(3)8-13)19-10-14(16)17/h7-8H,4-6,9-10H2,1-3H3 |
InChI-Schlüssel |
VSPBZNWMHZMSDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC1=CC(=C(C(=C1)C)OCC(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol](/img/structure/B12610001.png)
![Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester](/img/structure/B12610004.png)
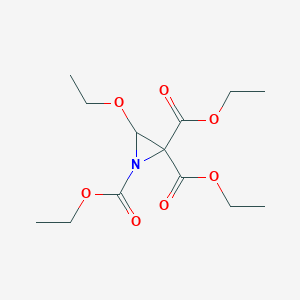
![N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12610019.png)

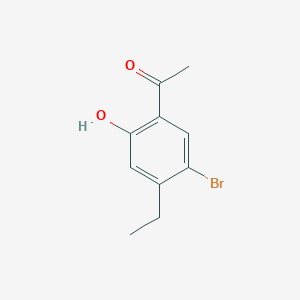

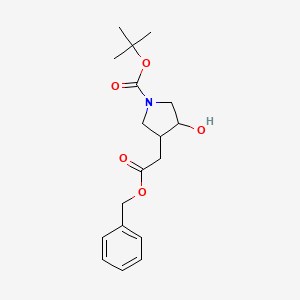
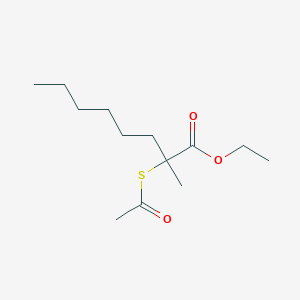
![3-Pyridineacetamide, 6-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12610069.png)
![2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide](/img/structure/B12610072.png)
![1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12610083.png)
